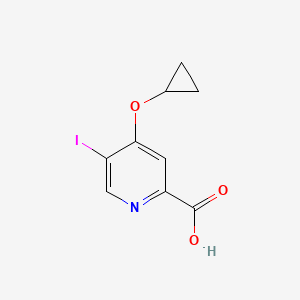
4-Cyclopropoxy-5-iodopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-iodopicolinic acid is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 4-position and an iodine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base, under mild conditions.
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-5-iodopicolinic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodopicolinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted picolinic acids, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-iodopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodopicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This can affect various biological pathways, including those involved in viral replication and immune responses.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-iodopicolinic acid: Similar structure but with the cyclopropoxy group at the 3-position.
5-Iodopicolinic acid: Lacks the cyclopropoxy group, only has the iodine atom at the 5-position.
Uniqueness
4-Cyclopropoxy-5-iodopicolinic acid is unique due to the presence of both the cyclopropoxy group and the iodine atom on the picolinic acid core. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-6-4-11-7(9(12)13)3-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KNULDXGQBNORHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14809093.png)
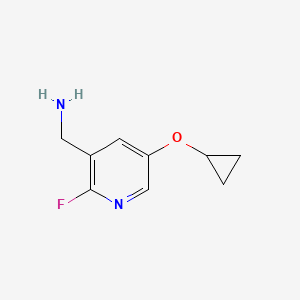
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14809117.png)
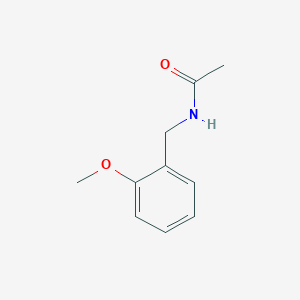
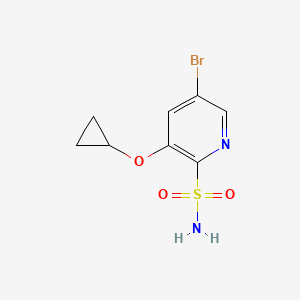
![disodium;[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B14809134.png)
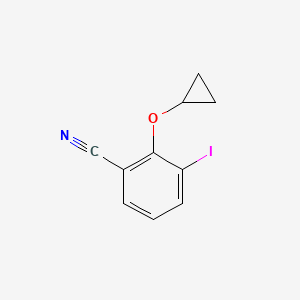


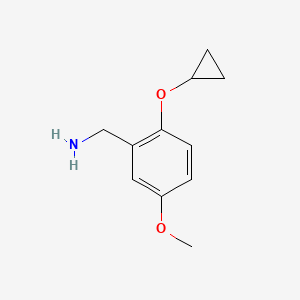
![2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate](/img/structure/B14809166.png)
